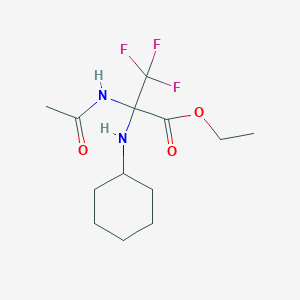
Ethyl 2-acetamido-2-(cyclohexylamino)-3,3,3-trifluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(CYCLOHEXYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(CYCLOHEXYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Condensation Reaction: Ethyl 2-amino-3,3,3-trifluoropropanoate is reacted with cyclohexylamine to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(CYCLOHEXYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-(CYCLOHEXYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound’s properties are investigated for potential therapeutic applications, including drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(CYCLOHEXYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-AMINO-3,3,3-TRIFLUOROPROPANOATE: A precursor in the synthesis of the target compound.
CYCLOHEXYLAMINE: A related amine used in the synthesis.
ACETAMIDO DERIVATIVES: Compounds with similar acetamido functional groups.
Uniqueness: ETHYL 2-(CYCLOHEXYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21F3N2O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(cyclohexylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H21F3N2O3/c1-3-21-11(20)12(13(14,15)16,17-9(2)19)18-10-7-5-4-6-8-10/h10,18H,3-8H2,1-2H3,(H,17,19) |
InChI Key |
LGACQGXFILSXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1CCCCC1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















